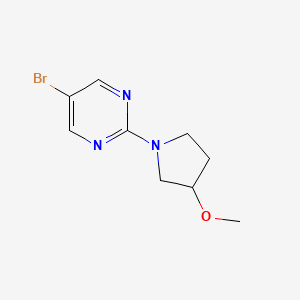

5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKQCBYZUFLRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally involve dissolving the pyrimidine precursor in an appropriate solvent, such as acetonitrile, and adding SMBI at room temperature. The reaction is usually complete within a few hours, yielding the desired brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various substituted pyrimidines, which are valuable intermediates in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to inhibit specific enzymes or receptors makes it a promising lead compound for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine

Key Observations :

- Steric Effects : Piperidine and azetidine analogues (e.g., 4-methylpiperidine, 3,3-difluoroazetidine) exhibit smaller ring sizes or fluorinated substituents, reducing steric hindrance and altering binding affinities in biological targets .

- Biological Activity: Phenoxy-substituted derivatives (e.g., 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine) demonstrate antimalarial activity (IC₅₀ < 1 µM) due to enhanced hydrophobic interactions with parasitic enzymes .

Key Findings :

Biological Activity

5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a bromine atom and a methoxypyrrolidine moiety. The presence of these functional groups contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. The compound has shown effectiveness against a range of bacterial and fungal strains. For instance, a study evaluated its Minimum Inhibitory Concentration (MIC) against several pathogens:

| Compound | MIC (µM/ml) | Bacterial Strains | Fungal Strains |

|---|---|---|---|

| This compound | 0.355 | S. aureus, B. subtilis | C. albicans, A. niger |

This indicates significant antibacterial and antifungal activity, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Anticancer Activity

The compound's structural features also lend it anticancer properties. Research indicates that derivatives of pyrimidines can exhibit cytotoxic effects on various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The precise mechanisms are still under investigation, but it is believed that the compound may inhibit key pathways in microbial growth and cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Evaluation : In vitro studies have demonstrated the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The results suggest that modifications in the pyrimidine structure can enhance its antimicrobial potency .

- Cytotoxicity Studies : A series of experiments were conducted to assess the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain substitutions on the pyrimidine ring can significantly increase anticancer activity .

- Pharmacological Applications : Ongoing research aims to explore the use of this compound in developing new drugs targeting bacterial infections and cancer therapies, particularly in light of rising antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine?

The compound can be synthesized via aromatic nucleophilic substitution (SNAr) reactions. A one-step protocol involving brominated pyrimidine precursors and 3-methoxypyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃ or Et₃N) is commonly employed . Optimization of reaction time (typically 12–24 hours) and temperature (80–120°C) is critical to achieving >90% yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.

Q. How is the compound characterized structurally in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization via slow evaporation in solvents like methanol or ethanol produces diffraction-quality crystals. SHELXL and ORTEP-III are widely used for structure refinement and visualization, respectively . Key parameters include space group (e.g., orthorhombic P2₁2₁2₁), unit cell dimensions (e.g., a = 10.18 Å, b = 17.62 Å, c = 10.18 Å), and refinement residuals (R < 0.06) . Complementary techniques like NMR (¹H/¹³C, DEPT) and HRMS validate molecular identity.

Q. What spectroscopic methods are used to analyze substituent effects in this compound?

- NMR : The bromine atom deshields adjacent pyrimidine protons (δ ~8.5–9.0 ppm for H-4 and H-6). The 3-methoxypyrrolidinyl group shows distinct methoxy (δ ~3.3–3.5 ppm) and pyrrolidine proton splitting (δ ~1.8–3.0 ppm) .

- IR : Stretching frequencies for C-Br (~550–600 cm⁻¹) and pyrrolidine C-N (~1,100 cm⁻¹) confirm functional groups.

- UV-Vis : Conjugation between pyrimidine and pyrrolidine moieties results in λmax ~260–280 nm .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic property contradictions in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, HOMO localization on the pyrrolidine nitrogen and LUMO on the pyrimidine ring explains preferential nucleophilic attack at the 5-bromo position . Mulliken charge analysis quantifies electron-withdrawing effects of bromine (-0.35 e) and electron-donating methoxy groups (+0.28 e), resolving discrepancies in experimental electrophilicity trends.

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Low Suzuki or Buchwald-Hartwig coupling yields often stem from steric hindrance from the 3-methoxypyrrolidinyl group. Mitigation approaches include:

- Catalyst optimization : Pd(OAc)₂/XPhos systems enhance turnover in bulky environments.

- Microwave-assisted synthesis : Reduced reaction time (30–60 minutes vs. 12 hours) minimizes decomposition .

- Protecting groups : Temporarily masking the pyrrolidine nitrogen with Boc or Fmoc improves coupling efficiency .

Q. How are crystallographic data inconsistencies resolved during refinement?

Discrepancies in thermal parameters or bond lengths are addressed via:

- Twinned data correction : SHELXL’s TWIN/BASF commands refine twin fractions .

- Disorder modeling : Partial occupancy assignments for flexible methoxypyrrolidine groups improve R factors.

- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C–H···Br contacts) to ensure structural plausibility .

Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions?

Regioselective bromine displacement at the 5-position (vs. 2- or 4-positions) is attributed to:

- Steric effects : The 3-methoxypyrrolidinyl group hinders approach at adjacent positions.

- Electronic effects : Bromine’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic substitution at the para position relative to the pyrrolidine nitrogen. Kinetic studies (Eyring plots) and Hammett correlations quantify these effects .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the methoxy group.

- Crystallography : Use high-resolution data (θ > 25°) for accurate refinement of Br-containing structures.

- Computational modeling : Include solvent effects (PCM model) for realistic reactivity predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.